![molecular formula C18H21F3N6O2 B2496528 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide CAS No. 2097902-36-6](/img/structure/B2496528.png)
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C18H21F3N6O2 and its molecular weight is 410.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Anti-5-lipoxygenase Agents
Research into novel pyrazolopyrimidines derivatives, such as N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide, has shown promise in the field of anticancer and anti-5-lipoxygenase agents. A study by Rahmouni et al. (2016) synthesized a series of compounds with this chemical structure and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) was also discussed in their findings (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
Another study highlighted the synthesis of N-arylpyrazole-containing enaminones, which were used as key intermediates in the production of substituted pyridine derivatives with potential antitumor and antimicrobial activities. These compounds were tested against human cancer cell lines and showed inhibitory effects comparable to those of standard treatments (S. Riyadh, 2011).
Imaging of IRAK4 Enzyme in Neuroinflammation
A 2018 study by Xiaohong Wang et al. focused on the synthesis of a compound with a similar chemical structure for use as a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation. This research demonstrates the compound's application in the context of neuroimaging and neuroinflammatory diseases (Wang et al., 2018).
Heterocyclic Synthesis
The synthesis of various heterocyclic derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, similar in structure to the compound , has been explored for potential applications in medicinal chemistry. Yuh-Wen Ho and Maw-Cherng Suen (2013) investigated the intramolecular cyclization of various compounds to obtain novel heterocycles (Ho & Suen, 2013).
Anti-Inflammatory and Analgesic Agents
A 2020 study by A. Abu‐Hashem et al. synthesized novel compounds derived from similar chemical structures, which were screened for their anti-inflammatory and analgesic activities. These compounds showed significant inhibitory activity on cyclooxygenase enzymes and had potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
The molecular interaction of a related antagonist with the CB1 cannabinoid receptor was studied by J. Shim et al. (2002). This research is pertinent in understanding the interaction of similar compounds with specific receptors, which could have implications in drug design and receptor targeting (Shim et al., 2002).
Propriétés
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2/c1-11-23-14(18(19,20)21)9-15(24-11)26-6-3-12(4-7-26)25-16(28)13-10-22-27-5-2-8-29-17(13)27/h9-10,12H,2-8H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBQFVGMIMIXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C4N(CCCO4)N=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

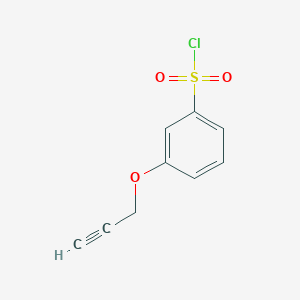
![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)
![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)
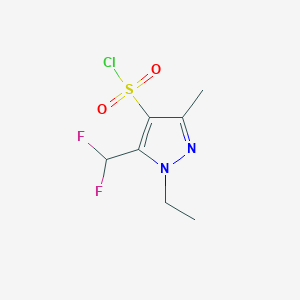
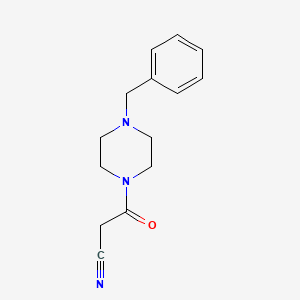


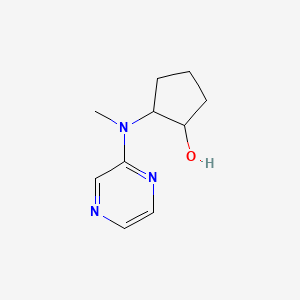

![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)
![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)
![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2496461.png)
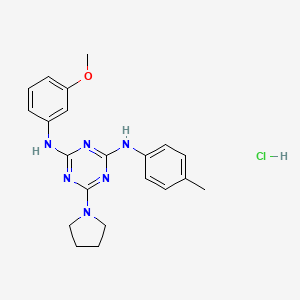
![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)